
Phenprocoumon
説明
フェンプロクマロンは、クマリン系化合物に属する経口長期作用型抗凝固薬です。 マルクマール、マルクマール、ファリトロンなどの商品名で販売されています 。 フェンプロクマロンはビタミンK拮抗薬として作用し、凝固因子II、VII、IX、およびXの合成を阻害することで、血液凝固を阻止します 。 主に心筋梗塞や肺塞栓症などの血栓塞栓症の予防と治療に使用されます .
準備方法
フェンプロクマロンは、クマリン誘導体を用いた一連の化学反応によって合成されます。 合成経路は、通常、4-ヒドロキシクマリンと1-フェニルプロパン-1-オンを塩基性条件下で縮合させてフェンプロクマロンを生成することを含みます 。 反応条件には、水酸化ナトリウムや水酸化カリウムなどの塩基の使用が含まれ、反応はエタノールやメタノールなどの有機溶媒中で行われます 。 工業生産方法は、同様の合成経路に従いますが、大規模生産に最適化されており、最終生成物の高収率と純度が保証されています .
化学反応解析
フェンプロクマロンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物は、フェンプロクマロンのヒドロキシル化および還元誘導体です 。 例えば、フェンプロクマロンの酸化によってヒドロキシル化代謝物が生成され、還元によって還元代謝物が生成される可能性があります .
科学研究アプリケーション
フェンプロクマロンは、幅広い科学研究用途を持っています。 化学では、ビタミンK拮抗薬のメカニズムを研究するためのモデル化合物として使用されます 。 生物学と医学では、フェンプロクマロンは抗凝固作用と血栓塞栓症の予防における役割について広く研究されています 。 また、臨床研究では、抗凝固療法の有効性と安全性を評価するためにも使用されます 。 さらに、フェンプロクマロンは、製薬業界で新しい抗凝固薬の開発に使用されています .
化学反応の分析
Phenprocoumon undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are hydroxylated and reduced derivatives of this compound . For instance, oxidation of this compound can yield hydroxylated metabolites, while reduction can produce reduced metabolites .
科学的研究の応用
Phenprocoumon has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of vitamin K antagonists . In biology and medicine, this compound is extensively studied for its anticoagulant properties and its role in preventing thromboembolic disorders . It is also used in clinical research to evaluate the efficacy and safety of anticoagulant therapies . Additionally, this compound is used in the pharmaceutical industry for the development of new anticoagulant drugs .
作用機序
類似化合物との比較
生物活性
Phenprocoumon is a widely used oral anticoagulant belonging to the coumarin class, primarily utilized in the prevention and treatment of thromboembolic disorders. Its biological activity is primarily characterized by its mechanism of action, pharmacokinetics, interactions, and clinical implications.
This compound functions as a vitamin K antagonist . It inhibits vitamin K epoxide reductase, which is crucial for the regeneration of vitamin K. This inhibition leads to a reduced synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, consequently decreasing thrombin generation and clot formation. The pharmacodynamics of this compound result in a prolonged prothrombin time (PT) and international normalized ratio (INR), which are essential for monitoring anticoagulation therapy .
Pharmacokinetics
- Absorption : this compound is nearly completely absorbed following oral administration.
- Bioavailability : Approximately 100%.
- Protein Binding : High, around 99%, which can influence its interactions with other drugs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (especially CYP2C9) into inactive metabolites.
- Half-life : Ranges from 5 to 6 days, allowing for once-daily dosing in most cases .
Comparative Studies
Recent studies have compared this compound with direct oral anticoagulants (DOACs). In a cohort study involving catheter ablation for atrial fibrillation (AF), patients on DOACs exhibited a lower risk of thromboembolic events compared to those on this compound (1.2% vs. 2.2%) during hospitalization . Similarly, another study showed that this compound had comparable effectiveness to standard-dose DOACs regarding thromboembolic events and major bleeding outcomes, although it presented a higher risk of bleeding compared to some DOACs like apixaban .
Case Studies on Bleeding Risks
A significant concern with this compound therapy is the risk of bleeding. A case-control study identified 2,553 cases of first bleeding requiring hospitalization among 246,220 patients treated with this compound, yielding an incidence rate of 2.79 hospitalizations per 100 patient-years. The most common type of bleeding was gastrointestinal .
Adverse Effects and Drug Interactions
This compound's high protein binding capacity can lead to significant drug interactions. Medications that displace this compound from protein binding sites can increase its anticoagulant effect, necessitating careful monitoring of INR levels .
Common Drug Interactions:
- Antibiotics : Certain antibiotics can affect the metabolism of this compound, leading to increased INR.
- Antiplatelet agents : Concurrent use may heighten bleeding risks.
- Herbal supplements : St. John's Wort and others may significantly alter this compound levels through P-glycoprotein interactions .
Summary Table of Key Data
Parameter | Details |
---|---|
Mechanism | Vitamin K antagonist |
Bioavailability | ~100% |
Protein Binding | ~99% |
Metabolism | CYP2C9 (major pathway) |
Half-life | 5-6 days |
Common Adverse Effects | Bleeding, gastrointestinal issues |
Key Interactions | Antibiotics, antiplatelets, herbs |
Q & A
Basic Question: What experimental frameworks are recommended for studying Phenprocoumon's anticoagulant mechanism in preclinical models?
Methodological Answer:
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies. For example:
- Population: Rodent models with induced thrombosis.
- Intervention: this compound administration at varying doses.
- Comparison: Warfarin or other vitamin K antagonists.
- Outcome: Thrombosis inhibition efficacy, INR stability, bleeding risk.
- Time: Longitudinal monitoring over 4–8 weeks.
Employ in vitro assays (e.g., thrombin generation tests) to quantify coagulation parameters. Validate findings with LC-MS/MS for plasma this compound concentration .
Advanced Question: How do genetic polymorphisms (e.g., VKORC1, CYP2C9) influence this compound dosing variability in clinical cohorts?
Methodological Answer:
Conduct pharmacogenetic cohort studies using:
- Genotyping: PCR-based methods for VKORC1 c.-1639G>A and CYP2C9 variants (e.g., *2, *3 alleles).
- Regression Modeling: Multiple linear regression to quantify genetic/non-genetic predictors (e.g., age, BMI).
Example: VKORC1 c.-1639AA genotype reduces this compound dose requirements by 48.6% compared to GG carriers. CYP2C9 variant alleles increase plasma concentrations due to reduced metabolism .
Basic Question: What statistical methods are optimal for analyzing this compound's dose-response relationships?
Methodological Answer:
- Non-linear regression for dose-INR relationships.
- ANOVA to compare inter-group variability (e.g., age-stratified cohorts).
- Passing-Bablok regression for method comparison studies (e.g., predicted vs. observed doses) .
Advanced Question: How can researchers resolve contradictions in this compound's pharmacokinetic data across studies?
Methodological Answer:
- Meta-analysis: Pool data from studies with standardized inclusion criteria (e.g., stable INR ≥2.0 for ≥3 months).
- Sensitivity Analysis: Exclude outliers (e.g., patients with liver dysfunction) to assess robustness.
- Covariate Adjustment: Control for confounders like BMI, alcohol use, and concomitant medications .
Basic Question: What ethical considerations are critical for designing this compound trials in vulnerable populations (e.g., elderly patients)?
Methodological Answer:
- Ethical Review: Obtain IRB approval with explicit risk-benefit analysis for bleeding risks.
- Informed Consent: Simplify language for cognitively impaired participants.
- Monitoring: Implement DSMB oversight for adverse events (e.g., hemorrhage) .
Advanced Question: How do this compound dosing algorithms compare to genotype-guided strategies in optimizing therapeutic INR ranges?
Methodological Answer:
- Randomized Controlled Trials (RCTs): Compare clinical algorithms (e.g., age/weight-based) vs. pharmacogenetic models.
- Outcome Metrics: Time in Therapeutic Range (TTR), dose adjustments, and bleeding events.
Example: Genotype-guided dosing improves TTR by 2.5–6.5% but lacks statistical significance in some cohorts .
Basic Question: What in vitro models best replicate this compound's interaction with human liver enzymes?
Methodological Answer:
- Hepatocyte Cultures: Primary human hepatocytes or HepG2 cells.
- Enzyme Kinetics: Measure CYP2C9 activity via LC-MS/MS quantification of metabolite formation (e.g., 7-hydroxy-Phenprocoumon).
- Inhibition Assays: Test drug-drug interactions using fluorescent probes .
Advanced Question: How can machine learning enhance predictive models for this compound dose individualization?
Methodological Answer:
- Data Inputs: Genetic data (VKORC1, CYP2C9), demographics (age, BMI), and clinical variables (INR history).
- Algorithms: Random Forest or Neural Networks to predict maintenance doses.
- Validation: Compare model accuracy (MAE, RMSE) against traditional regression .
Basic Question: What are the limitations of cross-sectional studies in assessing this compound's long-term safety?
Methodological Answer:
- Temporal Bias: Cross-sectional designs cannot establish causality between this compound and rare adverse events (e.g., osteopenia).
- Confounding: Use propensity score matching to balance covariates (e.g., comorbid conditions).
- Follow-up: Transition to longitudinal cohorts with ≥5-year monitoring .
Advanced Question: How do this compound's pharmacodynamic interactions differ from other vitamin K antagonists in polypharmacy scenarios?
Methodological Answer:
特性
IUPAC Name |
4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023459 | |
Record name | Phenprocoumon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, The disposition of a single intravenous bolus dose of 10 mg vitamin K1 and vitamin K1-2,3-epoxide were studied in two healthy subjects without and with 12 hr pretreatment dose of phenprocoumon (0.4 mg/kg). For each compound administered alone the plasma concn-time profile was adequately fitted by a biexponential equation, with an avg terminal half-life of 2.0 and 1.15 hr for the administered vitamin K and its 2,3-epoxide respectively. While vitamin K1 was measurable in plasma following admin of vitamin K1-2,3-epoxide, the epoxide was not detectable following admin of vitamin K1. Following pretreatment with phenprocoumon and after iv admin of vitamin K1, both the avg half-life and area under the plasma concn-time profile of vitamin K1 were marginally reduced to 1.5 hr and 1.76 mg/l/hr respectively, while the plasma concn of vitamin K1-2,3-epoxide was readily measurable and its half-life markedly prolonged to 14.7 hr. Following pretreatment with phenprocoumon and after oral administration of vitamin K1-2,3-epoxide, no vitamin K1 was detectable in plasma and the half-life of the epoxide was 13.8 hr. Based on area considerations the data suggest that either phenprocoumon does more than just inhibit the reduction of vitamin K1-2,3-epoxide to vitamin K1, or that the simple model describing the interconversion between vitamin K1 and its epoxide is inadequate. The same conclusion is drawn from the analysis of comparable data in dogs... ., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |
CAS No. |
435-97-2 | |
Record name | Phenprocoumon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenprocoumon [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenprocoumon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenprocoumon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENPROCOUMON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179-180 °C, 179.5 °C | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。